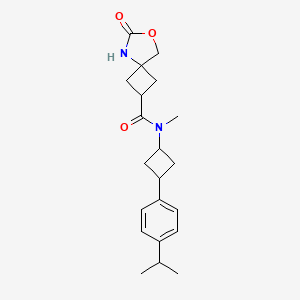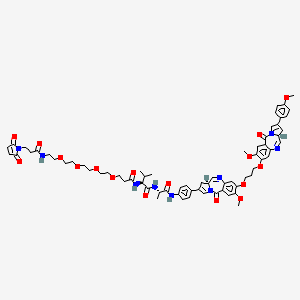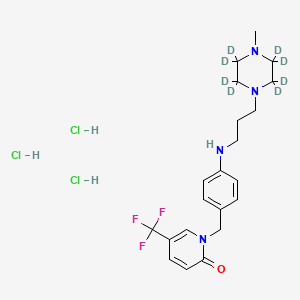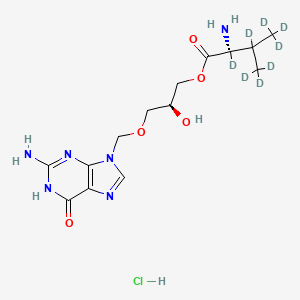
Ido1-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ido1-IN-7 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune escape mechanisms in various cancers by suppressing T-cell function and promoting tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of a structure-based drug design strategy to create derivatives of known IDO1 inhibitors. For example, 1,2,3-triazole derivatives have been explored for their inhibitory activity against IDO1 . The synthetic route may involve:
- Formation of the triazole ring through a cycloaddition reaction.
- Functionalization of the triazole ring with various substituents to enhance inhibitory activity.
- Purification and characterization of the final compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include:
- Optimization of reaction temperatures and times.
- Use of continuous flow reactors for efficient synthesis.
- Implementation of robust purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Ido1-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
Ido1-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
作用機序
Ido1-IN-7 exerts its effects by inhibiting the enzymatic activity of IDO1. The inhibition of IDO1 leads to a decrease in the catabolism of tryptophan to kynurenine, resulting in reduced immunosuppression in the tumor microenvironment . This allows for the restoration of T-cell function and enhances the immune system’s ability to target and eliminate tumor cells. The molecular targets and pathways involved include the kynurenine pathway and various immune cell signaling pathways.
類似化合物との比較
Similar Compounds
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Indoximod: A small-molecule inhibitor targeting the same pathway but with a different mechanism of action.
Navoximod: Another IDO1 inhibitor with distinct structural features and inhibitory properties.
Uniqueness of Ido1-IN-7
This compound is unique in its specific structural modifications that enhance its inhibitory activity against IDO1. Compared to other similar compounds, this compound may offer improved potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
特性
分子式 |
C22H19ClFN3O3 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[(3R,4R)-4-(6-fluoroquinolin-4-yl)-3-hydroxypiperidin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H19ClFN3O3/c23-13-1-4-15(5-2-13)26-21(29)22(30)27-10-8-17(20(28)12-27)16-7-9-25-19-6-3-14(24)11-18(16)19/h1-7,9,11,17,20,28H,8,10,12H2,(H,26,29)/t17-,20+/m1/s1 |
InChIキー |
GZSMNWZYUMDTHO-XLIONFOSSA-N |
異性体SMILES |
C1CN(C[C@@H]([C@H]1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CC(C1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



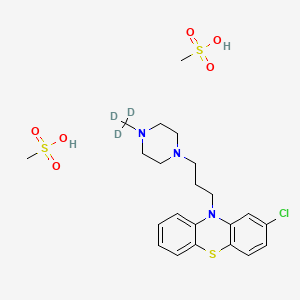
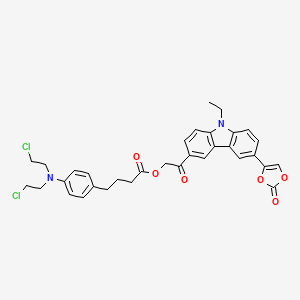



![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)



